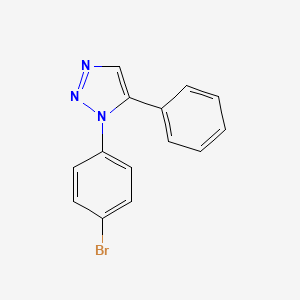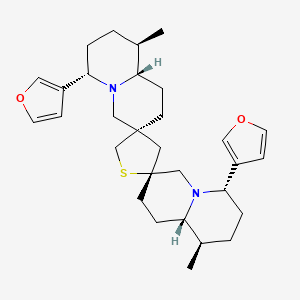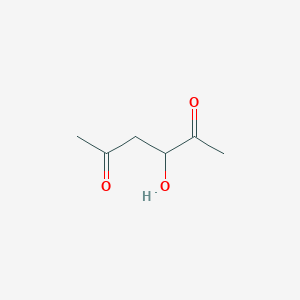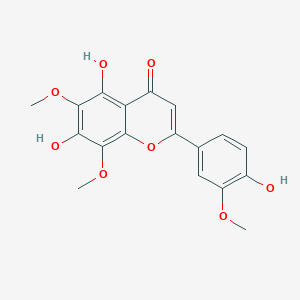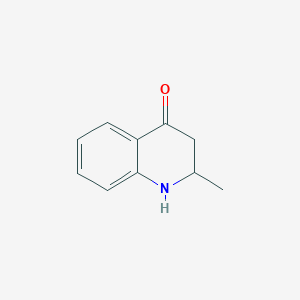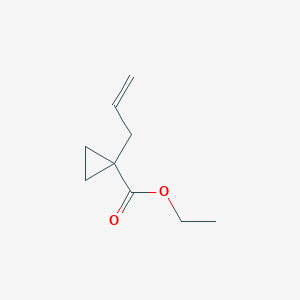
Ethyl 1-allylcyclopropanecarboxylate
Vue d'ensemble
Description
Ethyl 1-allylcyclopropanecarboxylate is a member of the class of cyclopropanes that is ethyl cyclopropanecarboxylate substituted by a prop-2-en-1-yl group at position 1. It has a role as a metabolite. It is a carboxylic ester and a member of cyclopropanes.
Applications De Recherche Scientifique
Ethylene Biosynthesis and Plant Research
Ethyl 1-allylcyclopropanecarboxylate plays a significant role in the study of ethylene biosynthesis in plants. Researchers like Bulens et al. (2011) have updated protocols for the analysis of metabolites and enzyme activities of ethylene biosynthesis, emphasizing the measurement of ethylene itself. These protocols include metabolites like 1-aminocyclopropane-1-carboxylic acid and 1-(malonylamino)cyclopropane-1-carboxylic acid, key components in ethylene synthesis (Bulens et al., 2011).
Ethylene Inhibition Studies
Research by Watkins (2006) on 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, sheds light on its effects on fruits and vegetables. This work helps understand ethylene's role in ripening and senescence, with implications for commercial technology to maintain product quality (Watkins, 2006).
Polymer Chemistry
In the field of polymer chemistry, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized using horseradisch peroxidase as a catalyst, demonstrating the compound's utility in enzymatically catalyzed oxidative polymerization processes (Pang, Ritter & Tabatabai, 2003).
Ethylene Action Inhibition Studies
Research like that conducted by Blankenship and Dole (2003) on 1-methylcyclopropene (1-MCP) elucidates the detailed action and effects of ethylene inhibition in a variety of fruits, vegetables, and floriculture crops. Their work contributes significantly to understanding the technological uses of 1-MCP and its effects on various plant processes (Blankenship & Dole, 2003).
Ethylene Synthesis Enzyme Studies
The structure, catalytic activity, and evolutionary relationships of enzymes like 1-aminocyclopropane-1-carboxylate synthase, key in ethylene synthesis in plants, have been extensively studied. Jakubowicz (2002) discusses these aspects, highlighting their importance in fruit ripening and plant senescence (Jakubowicz, 2002).
Ethylene Precursor Studies
Research on ethylene precursors such as 1-aminocyclopropane-1-carboxylic acid (ACC) by Hoffman, Yang, and McKeon (1982) has been pivotal in understanding ethylene synthesis in plants. Their work identifies major conjugates of ACC, advancing knowledge in plant physiology (Hoffman, Yang & McKeon, 1982).
Ethylene-Independent Growth Regulator Research
Polko and Kieber (2019) have explored the role of ACC as an ethylene-independent growth regulator. Their review summarizes current knowledge and new findings, highlighting ACC's impact on plant development and pathogen virulence (Polko & Kieber, 2019).
Organic Chemistry and Cycloaddition Reactions
Kitagawa et al. (2004) have explored iodine atom transfer [3 + 2] cycloaddition reactions with alkenes using unsymmetrical allylated active methine radicals. This research contributes to the understanding of functionalized cyclopentane derivatives in organic chemistry (Kitagawa, Miyaji, Sakuma & Taguchi, 2004).
ACC in Plant-Agronomy Applications
Vanderstraeten and Van Der Straeten (2017) discuss the accumulation and transport of ACC in plants. Their review offers insights into the regulation of ACC synthesis and its potential applications in agronomy (Vanderstraeten & Van Der Straeten, 2017).
Enzyme Inhibition Studies
Boztaş et al. (2019) investigated bromophenol derivatives with a cyclopropyl moiety, including ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate. Their research sheds light on the enzyme inhibition properties of these compounds, relevant in diseases like Alzheimer's (Boztaş et al., 2019).
Stereochemistry in Plant Tissues
Hoffman et al. (1982) explored the stereospecific conversion of 1-aminocyclopropanecarboxylic Acid to ethylene in plant tissues, providing insights into the stereochemistry of ethylene precursors (Hoffman, Yang, Ichihara & Sakamura, 1982).
Propriétés
IUPAC Name |
ethyl 1-prop-2-enylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-5-9(6-7-9)8(10)11-4-2/h3H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDXFMWEYMJTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




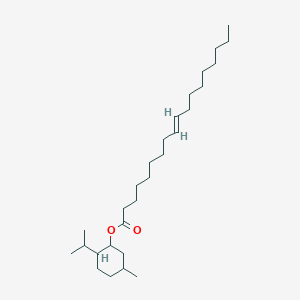
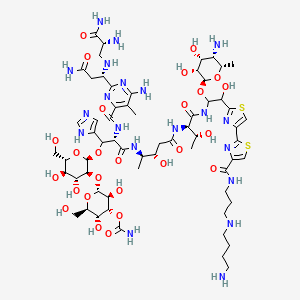
![(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1252848.png)

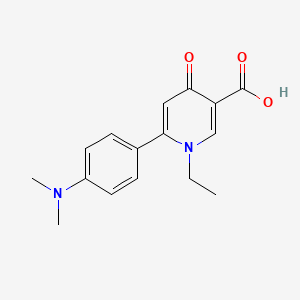
![Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1252851.png)
